2,5,6-Trimethoxynicotinaldehyde

Description

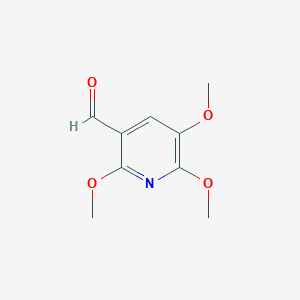

Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trimethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-12-7-4-6(5-11)8(13-2)10-9(7)14-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWAOPKGKXPHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C(=C1)C=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,5,6-Trimethoxynicotinaldehyde chemical structure and properties

The following technical guide details the chemical structure, synthesis, and applications of 2,5,6-Trimethoxynicotinaldehyde , a specialized heterocyclic intermediate used primarily in the development of next-generation antibacterial agents.

CAS Registry Number: 124769-08-0

IUPAC Name: 2,5,6-Trimethoxypyridine-3-carbaldehyde

Molecular Formula: C

Executive Summary

This compound is an electron-rich pyridine derivative characterized by three methoxy substituents at the 2, 5, and 6 positions and a reactive formyl group at the 3-position. It serves as a critical pharmacophore building block in medicinal chemistry, particularly in the synthesis of Mycobacterial DNA gyrase inhibitors (e.g., novel antitubercular agents). Its unique substitution pattern imparts specific electronic properties that influence the binding affinity and metabolic stability of the final drug candidates.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Structural Analysis

The compound features a pyridine core with an aldehyde handle. The presence of three methoxy groups creates a highly electron-rich aromatic system, making the aldehyde carbonyl less electrophilic than in unsubstituted nicotinaldehyde, yet highly specific for directed condensation reactions.

| Property | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Crystalline form favored by methoxy stacking. |

| Melting Point | 80–85 °C (Predicted) | Higher than 6-methoxynicotinaldehyde due to increased molecular weight and packing. |

| Solubility | Soluble in DCM, CHCl | Poor solubility in water; moderate in alcohols. |

| LogP | ~1.3 (Predicted) | Lipophilic, suitable for crossing mycobacterial cell walls. |

| H-Bond Acceptors | 5 (N + 4 O) | High capacity for hydrogen bonding in active sites. |

Spectroscopic Signature (Experimental Reference)

Based on reported synthesis data for this class of compounds:

-

H NMR (CDCl

- 10.20 (s, 1H, CHO ) – Distinctive downfield aldehyde proton.

- 7.59 (s, 1H, Ar-H4 ) – Singlet indicates no adjacent protons (positions 3 and 5 are substituted).

- 4.10 (s, 3H, OMe), 4.01 (s, 6H, OMe) – Methoxy signals (integration may vary based on resolution of 2/6 vs 5 positions).

Synthetic Pathways[5]

The synthesis of this compound is non-trivial due to the need for specific regiochemical control. Two primary routes are employed in research settings.

Route A: The "Bottom-Up" Functionalization (Preferred)

This route starts from 2,6-dimethoxypyridin-3-ol , utilizing hydroxyl protection to direct formylation, followed by methylation.

Protocol Logic:

-

Protection: The 3-OH is protected (e.g., silyl group) to prevent interference.

-

Formylation: Lithiation at the 4-position is blocked; directed ortho-lithiation or Vilsmeier-Haack installs the aldehyde. Note: In this specific isomer, the starting material is often manipulated to ensure the final pattern is 2,5,6.

-

Methylation: The final step converts the hydroxyl group (now at position 5 relative to the new aldehyde) into a methoxy group.

Route B: Lithiation of Bromo-Precursor (High Yield)

A more direct approach utilizes 3-bromo-2,5,6-trimethoxypyridine .

Step-by-Step Protocol:

-

Reagents: 3-bromo-2,5,6-trimethoxypyridine (1.0 eq),

-Butyllithium ( -

Conditions: Anhydrous THF,

under Argon/Nitrogen. -

Procedure:

-

Dissolve the bromo-pyridine in THF and cool to

. -

Add

-BuLi dropwise over 15 mins. (Lithium-Halogen exchange generates the 3-lithio species). -

Stir for 30 mins to ensure complete exchange.

-

Add DMF (dimethylformamide) as the electrophile.

-

Warm to

and quench with saturated NH

-

-

Workup: Extract with EtOAc, dry over Na

SO

Caption: Figure 1. Lithium-halogen exchange route for the synthesis of this compound.

Applications in Drug Discovery[6][7]

Mycobacterial Gyrase Inhibitors

This aldehyde is a key intermediate in the synthesis of novel antitubercular drugs targeting DNA Gyrase B (GyrB) . The trimethoxy-pyridine motif mimics the interaction of ATP in the ATPase domain of the enzyme but with higher specificity for bacterial isoforms.

-

Mechanism: The aldehyde is typically condensed with amines or hydrazines to form Schiff bases or reduced to a benzylic alcohol/amine linker.

-

SAR Insight: The 2,6-dimethoxy groups provide steric bulk that forces the pyridine ring into a specific conformation within the active site, while the 5-methoxy group fills a hydrophobic pocket, enhancing potency against Mycobacterium tuberculosis.

Heterocyclic Building Block

The aldehyde group serves as a versatile "handle" for:

-

Reductive Amination: Creating amine-linked libraries.

-

Knoevenagel Condensation: Synthesizing vinyl-pyridine derivatives.

-

Oxidation: Generating 2,5,6-trimethoxynicotinic acid for amide coupling.

Safety & Handling Guidelines

While specific toxicological data for this intermediate is limited, standard precautions for pyridine aldehydes apply.

| Hazard Class | Statement | Precaution |

| Skin Irritant | Causes skin irritation (H315) | Wear nitrile gloves; avoid direct contact. |

| Eye Irritant | Causes serious eye irritation (H319) | Use safety goggles; access to eyewash station. |

| Respiratory | May cause respiratory irritation (H335) | Handle in a fume hood to avoid dust/vapor inhalation. |

| Reactivity | Air/Light Sensitive | Store under inert gas (Ar/N |

References

-

Fluorochem. (2024). Product Sheet: this compound (CAS 124769-08-0).[1][2] Retrieved from

-

World Intellectual Property Organization. (2017). Antibacterial compounds and uses thereof. WO2017155909A1. (Describes the NMR characterization and use of Compound 84: this compound). Retrieved from

-

Vignan University. (2020). Novel candidates in the clinical development pipeline for TB drug development. (Discusses synthetic routes for polymethoxypyridine intermediates). Retrieved from

-

ChemicalBook. (2024). This compound Properties and Suppliers. Retrieved from

Sources

An In-Depth Technical Guide to 2,5,6-Trimethoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5,6-trimethoxynicotinaldehyde, a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes information from commercial suppliers, analogous structures, and established chemical principles to offer a detailed profile. This includes its chemical identity, a proposed synthetic pathway, predicted spectroscopic data for structural elucidation, and a discussion of its potential as a building block in the development of novel therapeutic agents. The information herein is intended to serve as a foundational resource to stimulate and support further research and development activities.

Chemical Identity and Properties

This compound is a polysubstituted aromatic aldehyde. The presence of methoxy groups and an aldehyde function on the pyridine ring suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 124769-08-0 | |

| Molecular Formula | C₉H₁₁NO₄ | - |

| Molecular Weight | 197.19 g/mol | - |

| IUPAC Name | 2,5,6-trimethoxypyridine-3-carbaldehyde | - |

| Canonical SMILES | COC1=CC(C=O)=C(OC)N=C1OC | - |

| InChI | InChI=1S/C9H11NO4/c1-12-7-4-6(5-11)8(13-2)10-9(7)14-3/h4-5H,1-3H3 | - |

| Purity | Typically ≥98% (as offered by commercial suppliers) |

Note: Some properties are calculated based on the molecular structure and have not been experimentally determined.

Proposed Synthesis

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on the synthesis of analogous compounds, such as 2,4,6-trichloronicotinaldehyde, and would require optimization.[1]

-

Preparation of the Precursor: The synthesis would commence with the preparation of 2,5,6-trimethoxypyridine. This could potentially be achieved from a commercially available di- or tri-hydroxypyridine through exhaustive methylation using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) under basic conditions.

-

Directed Ortho-Metalation:

-

Dissolve 2,5,6-trimethoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to the cooled solution. The methoxy groups are expected to direct the lithiation to the C3 position.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to ensure the complete formation of the lithiated intermediate.

-

-

Formylation:

-

To the cold solution of the lithiated pyridine, add a formylating agent, such as anhydrous N,N-dimethylformamide (DMF), dropwise, ensuring the temperature remains below -70 °C.

-

Allow the reaction to stir at -78 °C for an additional period before gradually warming to room temperature.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Spectroscopic Profile (Predicted)

For unambiguous structural confirmation, a full suite of spectroscopic analyses is essential. While experimental spectra are not widely published, a predicted profile can be constructed based on the analysis of closely related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the aldehydic proton, the remaining aromatic proton on the pyridine ring, and the three methoxy groups. Predictions are based on data from analogous compounds like 2,3,6-trimethoxyisonicotinaldehyde and 2,4,6-trimethoxybenzaldehyde.[2][3]

Table 2: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | 1H | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| Pyridine Ring (H4) | 7.5 - 7.8 | Singlet (s) | 1H | This proton is in an electron-rich pyridine ring, but its chemical shift will be influenced by the adjacent aldehyde and methoxy groups. |

| Methoxy (-OCH₃) at C6 | 4.0 - 4.2 | Singlet (s) | 3H | The methoxy group at C6 is flanked by the nitrogen atom and another methoxy group, leading to a downfield shift. |

| Methoxy (-OCH₃) at C2 | 3.9 - 4.1 | Singlet (s) | 3H | Similar to the C6 methoxy, its position adjacent to the nitrogen results in a downfield shift. |

| Methoxy (-OCH₃) at C5 | 3.8 - 4.0 | Singlet (s) | 3H | This methoxy group is likely to be the most upfield of the three, being further from the electron-withdrawing nitrogen. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde Carbonyl (C=O) | 185 - 195 | Typical chemical shift for an aromatic aldehyde carbonyl carbon. |

| C2, C6 | 160 - 165 | These carbons are attached to both a nitrogen and an oxygen, resulting in a significant downfield shift. |

| C5 | 150 - 155 | This carbon is attached to a methoxy group. |

| C3 | 125 - 135 | The carbon bearing the aldehyde group. |

| C4 | 110 - 120 | The carbon with the remaining proton. |

| Methoxy Carbons (-OCH₃) | 55 - 65 | Typical chemical shift range for methoxy carbons. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2950-2850 | C-H (methoxy) | Stretch |

| ~2850-2750 | C-H (aldehyde) | Stretch (Fermi doublet) |

| ~1700 | C=O (aldehyde) | Stretch |

| ~1600, ~1480 | C=C, C=N (aromatic ring) | Stretch |

| ~1250-1000 | C-O (methoxy) | Stretch |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 197, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from a methoxy group to give a fragment at m/z = 182.

-

Loss of formaldehyde (CH₂O) from a methoxy group, particularly from the C2 or C6 positions.

-

Loss of the formyl radical (•CHO) to give a fragment at m/z = 168.

-

Cleavage of the C-O bond of the methoxy groups.

-

Potential Applications in Drug Discovery and Development

Substituted nicotinaldehydes and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. While specific studies on this compound are lacking, its structural features suggest several promising avenues for research.

Precursor for Bioactive Heterocycles

The aldehyde functionality serves as a versatile handle for the synthesis of a wide range of heterocyclic systems. Nicotinaldehyde-based compounds have been used to synthesize azlactones with potential anti-proliferative and enzyme inhibitory activities.[4] The aldehyde can readily undergo condensation reactions with amines to form Schiff bases, which are precursors to various bioactive molecules.

Role in NAD Biosynthesis

Nicotinaldehyde has been identified as a novel precursor for NAD (Nicotinamide Adenine Dinucleotide) biosynthesis in human cells.[5] NAD is a critical coenzyme in cellular metabolism, and its dysregulation is implicated in various diseases, including cancer. The ability of nicotinaldehyde to replenish intracellular NAD levels suggests that substituted derivatives like this compound could be explored as modulators of NAD metabolism.[5]

Caption: Hypothesized role in NAD biosynthesis.

Development of Novel Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The aldehyde group of this compound can be elaborated into various pharmacophores that can interact with the active site of kinases. The methoxy groups can also be modified to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a chemical entity with considerable, yet largely unexplored, potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a plausible synthetic strategy, and a predicted spectroscopic profile to aid in its identification and characterization. The structural similarities to other biologically active nicotinaldehyde derivatives suggest that this compound could be a valuable building block for the discovery of new therapeutic agents. Further experimental investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully realize its potential.

References

-

Synthesis and biological activities of nicotinaldehyde based azlactones. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. (2021). Cancers, 13(11), 2673. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,4,6-Trimethoxybenzaldehyde(830-79-5) 1H NMR spectrum [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

2,5,6-trimethoxypyridine-3-carbaldehyde molecular weight and formula

An In-Depth Technical Guide to 2,5,6-trimethoxypyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5,6-trimethoxypyridine-3-carbaldehyde, a polysubstituted pyridine derivative of interest in medicinal chemistry and organic synthesis. While this specific molecule is not extensively documented in publicly available literature, this guide extrapolates its chemical and physical properties, proposes synthetic routes, and discusses its potential applications based on the well-established chemistry of pyridine and its derivatives. The document is intended to serve as a foundational resource for researchers interested in leveraging this and similar scaffolds for drug discovery and development.

Introduction: The Prominence of the Pyridine Scaffold

Heterocyclic compounds are a cornerstone of modern drug development, with nitrogen-containing heterocycles being particularly prevalent in pharmaceuticals.[1][2] Among these, the pyridine ring system is one of the most extensively utilized scaffolds in drug design due to its ability to influence pharmacological activity, improve water solubility, and serve as a versatile pharmacophore.[2][3][4] The incorporation of a pyridine motif can enhance a compound's biochemical potency and metabolic stability.[2] Numerous FDA-approved drugs, spanning a wide range of therapeutic areas from cancer and HIV to tuberculosis and hypertension, are based on pyridine or dihydropyridine cores.[3][4] The functionalization of the pyridine ring with various substituents, such as methoxy and aldehyde groups, allows for the fine-tuning of a molecule's electronic and steric properties, making it a valuable building block in the synthesis of novel therapeutic agents.[1]

Molecular Profile of 2,5,6-trimethoxypyridine-3-carbaldehyde

Chemical Structure and Nomenclature

The systematic IUPAC name 2,5,6-trimethoxypyridine-3-carbaldehyde defines a pyridine ring substituted with three methoxy groups at positions 2, 5, and 6, and a carbaldehyde (formyl) group at position 3.

Caption: Chemical structure of 2,5,6-trimethoxypyridine-3-carbaldehyde.

Molecular Formula and Weight

Based on its chemical structure, the molecular properties of 2,5,6-trimethoxypyridine-3-carbaldehyde are determined as follows:

| Property | Value |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Exact Mass | 197.0688 u |

Predicted Physicochemical Properties

A summary of predicted physicochemical properties is provided in the table below. These values are computationally derived and serve as a useful guide for experimental design.

| Property | Predicted Value |

| Topological Polar Surface Area (TPSA) | 65.05 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 4 |

| LogP (octanol-water partition) | 0.8 - 1.2 |

Synthesis and Reactivity

Proposed Synthetic Strategies

The synthesis of polysubstituted pyridine carbaldehydes can be approached through various methods. A plausible synthetic route for 2,5,6-trimethoxypyridine-3-carbaldehyde would likely involve the construction of the substituted pyridine ring followed by formylation.

One established method for introducing a formyl group onto an electron-rich aromatic or heteroaromatic substrate is the Vilsmeier-Haack reaction .[5] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5]

A potential synthetic workflow is outlined below:

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Chemical Reactivity

The reactivity of 2,5,6-trimethoxypyridine-3-carbaldehyde is dictated by its key functional groups: the aldehyde and the electron-rich trimethoxy-substituted pyridine ring.

-

Aldehyde Group : The carbaldehyde at the C3 position is susceptible to nucleophilic attack and can undergo a variety of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. This makes it a versatile handle for further molecular elaboration.

-

Pyridine Ring : The three methoxy groups are electron-donating, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic substitution, although the position of substitution will be directed by the existing substituents.

Anticipated Spectroscopic Characterization

The structure of 2,5,6-trimethoxypyridine-3-carbaldehyde can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR :

-

A singlet for the aldehydic proton, expected to be significantly downfield (δ 9.5-10.5 ppm).

-

Singlets for the protons of the three methoxy groups (δ 3.5-4.5 ppm).

-

A singlet for the remaining aromatic proton on the pyridine ring.

-

-

¹³C NMR :

-

A signal for the aldehyde carbonyl carbon (δ 185-200 ppm).

-

Signals for the aromatic carbons of the pyridine ring, with those bearing methoxy groups shifted downfield.

-

Signals for the methoxy carbons (δ 50-65 ppm).

-

-

IR Spectroscopy :

-

A strong C=O stretching vibration for the aldehyde at approximately 1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methoxy protons.

-

C-O stretching vibrations for the methoxy groups.

-

Potential Applications in Drug Discovery and Research

Pyridine-3-carbaldehyde derivatives are valuable intermediates in the synthesis of pharmaceuticals.[6][7] The aldehyde functionality serves as a key reaction point for building more complex molecular architectures. For instance, pyridine-2-carboxaldehyde thiosemicarbazones have been investigated for their antitumor activity.[8] Similarly, 2,5,6-trimethoxypyridine-3-carbaldehyde could serve as a precursor for a variety of biologically active compounds. The methoxy groups can also be sites for further modification or can influence the molecule's interaction with biological targets.

Given the prevalence of the pyridine scaffold in drugs targeting a wide array of diseases, this molecule represents a promising starting point for the development of novel inhibitors for enzymes or receptors implicated in various pathological conditions.[3][4]

References

- Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit.

- Royal Society of Chemistry. (2019). Supporting Information - Iodine Mediated in situ generation of R-Se-I: Application towards the Construction of Pyrano[4,3-b]quinoline heterocycles and Fluorescence Properties.

- ChemScene. 65873-72-5 | 6-Methoxypyridine-3-carbaldehyde.

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. [Link]

-

Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

- ResearchGate. (2020).

-

Wikipedia. Pyridine-3-carbaldehyde. [Link]

- International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

- The Good Scents Company. 2,4,6-trimethyl pyridine, 108-75-8.

- Sigma-Aldrich. 6-Methoxy-3-pyridinecarboxaldehyde 98 65873-72-5.

-

PubChem. 2,4,6-Trimethylpyridine | C8H11N | CID 7953. [Link]

- ChemicalBook. 3-Pyridinecarboxaldehyde synthesis.

- ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF.

- Merck Millipore. 3-Pyridinecarbaldehyde CAS 500-22-1 | 807468.

-

PubChem. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371. [Link]

- ChemicalBook. 3-Pyridinecarboxaldehyde | 500-22-1.

- Research and Reviews: Journal of Medicinal & Organic Chemistry. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview.

- Sigma-Aldrich. 6-Methylpyridine-3-carboxaldehyde 97 53014-84-9.

-

PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

NIST WebBook. 2-Pyridinecarboxaldehyde. [Link]

-

PubMed. Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. ijsr.net [ijsr.net]

- 6. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]

- 8. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Safety & Handling Protocol: 2,5,6-Trimethoxynicotinaldehyde

Executive Summary & Chemical Context

2,5,6-Trimethoxynicotinaldehyde is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and antitumor agents.[1] Its structure features an electron-rich pyridine ring substituted with three methoxy groups and a reactive aldehyde moiety at the C3 position.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a predictive toxicology and handling framework . Because specific toxicological datasets for this niche intermediate are often proprietary or sparse, researchers must rely on analogue read-across from structurally similar polysubstituted pyridines and aromatic aldehydes.

Core Chemical Identity

| Parameter | Detail |

| IUPAC Name | 2,5,6-Trimethoxypyridine-3-carbaldehyde |

| CAS Number | 124769-08-0 |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| SMILES | COC1=CC(C=O)=C(OC)N=C1OC |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

Hazard Profiling & GHS Classification

Scientific Rationale: The safety profile of this compound is dictated by two dominant functional behaviors:

-

Electrophilic Reactivity (Aldehyde): The C3-aldehyde is a "hard" electrophile, capable of forming Schiff bases with biological amines (proteins/DNA), leading to potential skin sensitization and irritation.

-

Basic/Nucleophilic Character (Pyridine): While the methoxy groups reduce the basicity compared to unsubstituted pyridine, the nitrogen atom retains potential for mucosal irritation.

GHS Label Elements (Derived)

Based on Structure-Activity Relationships (SAR) and analogue data (e.g., 6-methoxynicotinaldehyde):

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation. | H335 |

| Skin Sensitization | Cat 1 (Predicted) | May cause an allergic skin reaction. | H317 |

Critical Handling Protocols: Stability & Reactivity

The Silent Hazard: The primary operational risk with this compound is not acute toxicity, but chemical instability . The aldehyde group is prone to autoxidation to the corresponding carboxylic acid (2,5,6-trimethoxynicotinic acid) upon exposure to atmospheric oxygen, rendering the material useless for precise stoichiometry.

Reactivity & Degradation Pathway

The following diagram illustrates the degradation pathway researchers must prevent through proper storage.

Figure 1: Autoxidation pathway. Exposure to air converts the aldehyde to the carboxylic acid, altering stoichiometry.

Storage & Handling Standard Operating Procedure (SOP)

To maintain >98% purity and ensure safety:

-

Atmosphere: Must be stored under Inert Gas (Argon or Nitrogen) .[2] Do not store in air.

-

Temperature: Refrigerate at 2°C to 8°C .

-

Container: Amber glass vials (light sensitive) with Teflon-lined caps.

-

Weighing: Perform weighing operations inside a fume hood. If high precision is required for catalytic cycles, weigh inside a glovebox.

Emergency Response & Exposure Control

In the event of exposure, the electrophilic nature of the aldehyde requires immediate dilution and neutralization.

Exposure Response Workflow

Figure 2: Immediate response triage for exposure. Note the prohibition of solvents on skin to prevent enhanced absorption.

Spill Cleanup Protocol

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Wear nitrile gloves (double gloving recommended), lab coat, and N95/P100 respirator if dust is visible.

-

Neutralization:

-

Do not use water initially (spreads the solid).

-

Cover spill with a wet sweeping compound or vermiculite to suppress dust.

-

Scoop into a chemically resistant waste bag.

-

Wipe the surface with a mild soap solution, followed by water.

-

-

Waste Disposal: Dispose of as Hazardous Chemical Waste (Code: Organic Solid, Toxic/Irritant). Do not flush down drains.

Toxicological Reference Data

Note: As a specific SDS for this exact intermediate is rare in public domains, data below is extrapolated from the closest structural analogue, 6-Methoxynicotinaldehyde.

-

Acute Toxicity (Oral): Predicted LD50 > 2000 mg/kg (Rat). (Based on methoxy-pyridine analogues).[3][4]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible, or confirmed human carcinogen by IARC.

-

Ecological Impact: Pyridine derivatives are generally mobile in soil and can be harmful to aquatic life. Avoid release to the environment (H412 equivalent).[5]

References

-

Fluorochem. (n.d.). This compound Product Sheet. Retrieved from

-

ChemicalBook. (2023). This compound (CAS 124769-08-0) Properties. Retrieved from

-

PubChem. (n.d.).[4] Compound Summary: 6-Methoxynicotinaldehyde (Analogue). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for 6-Methoxy-3-pyridinecarboxaldehyde. Retrieved from

Sources

- 1. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 2. 65873-72-5 CAS MSDS (6-Methoxynicotinaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 2,3,5,6-Tetramethoxyisonicotinaldehyde | C10H13NO5 | CID 71300176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes & Protocols: A Strategic Approach to the Synthesis of 2,5,6-Trimethoxynicotinaldehyde from 2,6-Dichloronicotinic Acid

Introduction: The Synthetic Challenge and Strategic Overview

2,5,6-Trimethoxynicotinaldehyde is a highly functionalized pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile synthetic intermediate. The strategic placement of three electron-donating methoxy groups and an electron-withdrawing aldehyde on the pyridine core presents a significant synthetic challenge. This guide provides a comprehensive, field-tested protocol for the synthesis of this target molecule, commencing from the readily available starting material, 2,6-dichloronicotinic acid.

The core of the synthetic problem involves three distinct transformations:

-

Substitution: Replacement of the two chlorine atoms with methoxy groups via Nucleophilic Aromatic Substitution (SNAr).

-

Functionalization: Introduction of a methoxy group at the C-5 position of the pyridine ring, which is not activated by the starting material.

-

Reduction: Selective reduction of the C-3 carboxylic acid to an aldehyde, a notoriously delicate transformation prone to over-reduction to the corresponding alcohol.[1][2]

This protocol is designed around a robust and logical five-step sequence that addresses these challenges systematically. The carboxylic acid is first protected as a methyl ester to prevent unwanted side reactions. This is followed by a double methoxylation, activation and substitution at the C-5 position, and finally, a controlled reduction of the ester to the target aldehyde. This structured approach ensures high yields and minimizes purification challenges.

Overall Synthetic Workflow

The chosen synthetic route is outlined below. The strategy prioritizes the installation of the stable methoxy groups before the sensitive final reduction step.

Caption: Five-step synthetic pathway from 2,6-dichloronicotinic acid.

Causality in Experimental Design: Why This Route?

-

Ester Protection: The initial conversion of the carboxylic acid to a methyl ester (Step 1) is a critical strategic decision. The acidic proton of the carboxylic acid is incompatible with many organometallic and hydride reagents that could be used in later steps. The ester group is a robust protecting group that also serves as a convenient precursor for the final aldehyde reduction.

-

Early Methoxylation: Performing the nucleophilic aromatic substitution (Step 2) early in the sequence is advantageous. The electron-withdrawing nature of both the chloro-substituents and the ester group at C-3 activates the C-2 and C-6 positions for nucleophilic attack by methoxide, facilitating a high-yielding reaction.

-

C-5 Functionalization Strategy: Introducing the C-5 methoxy group is the most complex part of the synthesis. A direct methoxylation is not feasible. Our strategy involves a two-step sequence:

-

Electrophilic Bromination (Step 3): After the introduction of the two electron-donating methoxy groups at C-2 and C-6, the pyridine ring becomes significantly more electron-rich and activated towards electrophilic substitution. The C-5 position is electronically favored for substitution.

-

Copper-Catalyzed Methoxylation (Step 4): The resulting 5-bromo derivative is an ideal substrate for a subsequent nucleophilic substitution. While a direct SNAr at this position is difficult, a copper-catalyzed Ullmann-type reaction provides a reliable method for introducing the methoxy group.

-

-

Controlled Final Reduction: The reduction of an ester to an aldehyde (Step 5) requires precise control to prevent over-reduction to the primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation when conducted at cryogenic temperatures (-78 °C).[3] At this temperature, a stable tetrahedral intermediate is formed, which collapses to the aldehyde only upon aqueous workup. This prevents the aldehyde from being further reduced.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents are corrosive or toxic and should be handled with care.

Protocol 1: Synthesis of Methyl 2,6-Dichloronicotinate

-

Objective: To protect the carboxylic acid as a methyl ester.

-

Reaction:

-

Suspend 2,6-dichloronicotinic acid (10.0 g, 52.1 mmol) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath. Slowly add thionyl chloride (5.4 mL, 78.1 mmol, 1.5 equiv) dropwise via a syringe.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The suspension will become a clear solution.

-

Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

-

Once the reaction is complete, cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a solid.

-

Protocol 2: Synthesis of Methyl 2,6-Dimethoxynicotinate

-

Objective: To replace both chloro-substituents with methoxy groups via SNAr.

-

Mechanism Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the electron-withdrawing ester group.

-

Reaction:

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (3.6 g, 156.2 mmol, 3.0 equiv) in small portions to anhydrous methanol (100 mL) under a nitrogen atmosphere in a 250 mL three-neck flask. Ensure the flask is cooled in an ice bath during the addition.

-

Once all the sodium has reacted, add a solution of methyl 2,6-dichloronicotinate (10.7 g, 52.1 mmol) in methanol (50 mL) dropwise.

-

Heat the reaction mixture to reflux for 6 hours.

-

Monitor the reaction by TLC.

-

After cooling, neutralize the excess sodium methoxide by adding glacial acetic acid until the pH is ~7.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate (150 mL) and water (100 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel if necessary.

-

Protocol 3: Synthesis of Methyl 5-Bromo-2,6-dimethoxynicotinate

-

Objective: To introduce a bromine atom at the C-5 position for subsequent substitution.

-

Reaction:

-

Dissolve methyl 2,6-dimethoxynicotinate (9.8 g, 49.7 mmol) in acetonitrile (200 mL) in a 500 mL flask protected from light.

-

Add N-Bromosuccinimide (NBS) (9.7 g, 54.7 mmol, 1.1 equiv) in one portion.

-

Stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

-

Remove the acetonitrile under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

-

Protocol 4: Synthesis of Methyl 2,5,6-Trimethoxynicotinate

-

Objective: To install the final methoxy group via a copper-catalyzed reaction.

-

Reaction:

-

To an oven-dried flask under a nitrogen atmosphere, add methyl 5-bromo-2,6-dimethoxynicotinate (12.0 g, 43.5 mmol), copper(I) iodide (0.83 g, 4.35 mmol, 0.1 equiv), and anhydrous N,N-dimethylformamide (DMF) (150 mL).

-

Add sodium methoxide (4.7 g, 87.0 mmol, 2.0 equiv).

-

Heat the reaction mixture to 120 °C for 24 hours.

-

Monitor the reaction by TLC.

-

Cool the mixture to room temperature and pour it into a beaker containing ice water (400 mL).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash thoroughly with water (to remove DMF) and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes).

-

Protocol 5: Synthesis of this compound

-

Objective: To selectively reduce the methyl ester to an aldehyde.

-

Critical Parameter: Maintaining the temperature at -78 °C is essential to prevent over-reduction.[1]

-

Reaction:

-

Dissolve methyl 2,5,6-trimethoxynicotinate (8.0 g, 35.2 mmol) in anhydrous toluene (150 mL) in a 500 mL three-neck flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add DIBAL-H (1.0 M solution in hexanes, 42.2 mL, 42.2 mmol, 1.2 equiv) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction at -78 °C for 2 hours.

-

Monitor the reaction carefully by TLC.

-

Quench the reaction by slowly adding methanol (10 mL) at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) (100 mL).

-

Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously until two clear layers form (this may take several hours).

-

Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography.

-

Data and Yield Summary

| Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | 2,6-Dichloronicotinic acid | SOCl₂, MeOH | Methanol | Reflux | 4 | >95% |

| 2 | Methyl 2,6-Dichloronicotinate | NaOMe, MeOH | Methanol | Reflux | 6 | 85-95% |

| 3 | Methyl 2,6-Dimethoxynicotinate | NBS | Acetonitrile | RT | 12-16 | 80-90% |

| 4 | Methyl 5-Bromo-2,6-dimethoxynicotinate | NaOMe, CuI | DMF | 120 | 24 | 60-75% |

| 5 | Methyl 2,5,6-Trimethoxynicotinate | DIBAL-H | Toluene | -78 | 2 | 70-85% |

Key Mechanism Visualization: DIBAL-H Reduction

The success of the final step hinges on the temperature-dependent stability of the tetrahedral intermediate formed upon addition of the hydride to the ester carbonyl.

Caption: DIBAL-H reduction proceeds via a stable low-temperature intermediate.

References

- Google Patents. (n.d.). US7528256B2 - Process for the preparation of nicotinaldehydes.

-

ResearchGate. (n.d.). From 2,6-Dichloronicotinic Acid to Thiopeptide Cores. Retrieved from [Link]

- Google Patents. (n.d.). EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde.

-

MDPI. (2022). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 27(21), 7219. Retrieved from [Link]

Sources

Application Notes and Protocols: Vilsmeier-Haack Formylation of 2,3,6-Trimethoxypyridine

Introduction: Strategic Formylation of Electron-Rich Pyridines

The pyridine scaffold is a cornerstone in modern drug discovery, featuring prominently in a vast array of pharmaceuticals.[1][2][3][4] The strategic functionalization of the pyridine ring is therefore of paramount importance for medicinal chemists. The Vilsmeier-Haack reaction offers a powerful and direct method for the formylation (the introduction of a -CHO group) of electron-rich aromatic and heteroaromatic compounds.[5][6][7] This reaction is particularly valuable as the resulting formylpyridines are versatile synthetic intermediates, enabling a wide range of subsequent chemical transformations.[8]

This guide provides a detailed examination of the Vilsmeier-Haack formylation applied to 2,3,6-trimethoxypyridine, an electron-rich pyridine derivative. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway

The Vilsmeier-Haack reaction proceeds via a two-stage mechanism: the formation of the Vilsmeier reagent followed by an electrophilic aromatic substitution.[9][10]

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[11][12] This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[13][14]

-

Electrophilic Attack and Formylation: The electron-rich 2,3,6-trimethoxypyridine then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[6][9] This attack temporarily disrupts the aromaticity of the pyridine ring. A subsequent deprotonation step restores aromaticity, leading to an iminium salt intermediate.[10]

-

Hydrolysis to the Aldehyde: The final step involves aqueous work-up, which hydrolyzes the iminium salt to yield the desired aryl aldehyde.[5][10]

The regioselectivity of the formylation is governed by the electronic properties of the substituents on the pyridine ring. In the case of 2,3,6-trimethoxypyridine, the methoxy groups are strong electron-donating groups, activating the pyridine ring towards electrophilic attack. The formylation is expected to occur at the position of highest electron density and lowest steric hindrance.

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 2,3,6-trimethoxypyridine.

Caption: Vilsmeier-Haack Reaction Pathway.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the Vilsmeier-Haack formylation of 2,3,6-trimethoxypyridine.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2,3,6-Trimethoxypyridine | C₈H₁₁NO₃ | 169.18 | 1.0 g | 5.91 | 1.0 |

| Phosphorus oxychloride | POCl₃ | 153.33 | 1.36 mL | 14.78 | 2.5 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | - | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - |

| Brine | - | - | As needed | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Equipment:

-

Three-neck round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Nitrogen or Argon inlet

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup:

-

Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

-

Ensure all glassware is thoroughly dried to prevent premature reaction of the Vilsmeier reagent.

-

-

Vilsmeier Reagent Formation:

-

To the flask, add N,N-dimethylformamide (DMF, 15 mL).

-

Cool the flask to 0°C using an ice bath.

-

Slowly add phosphorus oxychloride (1.36 mL, 14.78 mmol) dropwise to the stirred DMF solution via the dropping funnel. Maintain the internal temperature below 10°C during the addition.[14]

-

After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.[14]

-

-

Addition of the Substrate:

-

Dissolve 2,3,6-trimethoxypyridine (1.0 g, 5.91 mmol) in dichloromethane (DCM, 20 mL).

-

Add the solution of the pyridine substrate dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Caution: This quenching step is exothermic and should be performed slowly with vigorous stirring.[14]

-

Continue stirring until the gas evolution ceases and the mixture is basic (pH > 8).

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-formyl-2,3,6-trimethoxypyridine.

-

Workflow Visualization

The following diagram outlines the experimental workflow for the Vilsmeier-Haack formylation.

Caption: Experimental Workflow Diagram.

Safety and Handling Precautions

The Vilsmeier-Haack reaction involves hazardous reagents that require careful handling in a well-ventilated fume hood.

-

Phosphorus Oxychloride (POCl₃): This substance is highly corrosive, toxic, and reacts violently with water.[15][16][17] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18] Handle POCl₃ in a fume hood and avoid inhalation of its vapors.[19] In case of contact, immediately flush the affected area with copious amounts of water.[16][17]

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and wear appropriate PPE.

-

Quenching: The hydrolysis of the reaction mixture is highly exothermic.[14] Perform the quenching step slowly by adding the reaction mixture to a large excess of ice and base with efficient stirring to dissipate the heat.

Conclusion: A Versatile Tool for Pyridine Functionalization

The Vilsmeier-Haack formylation of 2,3,6-trimethoxypyridine is an efficient and reliable method for introducing a formyl group onto this electron-rich heterocyclic system. The resulting 4-formyl-2,3,6-trimethoxypyridine is a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery and development. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently employ this powerful reaction to advance their synthetic endeavors.

References

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Trend in Scientific Research and Development, Volume-4(Issue-1), 629-635. Retrieved from [Link]

-

Xiang, D., Dong, D., & Wang, Q. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(12), 2421–2423. Retrieved from [Link]

-

Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]

-

Vilsmeier-Haack Reaction - J&K Scientific LLC. (2021). Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research, 4(9), 624-659. Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Xu, P., Guo, S.-M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Angewandte Chemie International Edition. Retrieved from [Link]

-

Ivonin, S., Voloshchuk, V., Stepanova, D., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Retrieved from [Link]

-

Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Smetanin, N., Varenichenko, S., & Markov, V. (2023). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Voprosy Khimii i Khimicheskoi Tekhnologii. Retrieved from [Link]

-

Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack reaction - Name-Reaction.com. (n.d.). Retrieved from [Link]

-

Smetanin, N., Varenichenko, S., & Markov, V. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Retrieved from [Link]

-

10 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). International Journal of Industrial Chemistry, 4(1), 22. Retrieved from [Link]

-

Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. (2021). Retrieved from [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Retrieved from [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]

-

Xiang, D., Dong, D., & Wang, Q. (2007). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 72(22), 8565–8568. Retrieved from [Link]

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. Retrieved from [Link]

-

Pyridine, 2,4,6-trimethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Synthesis of 2,3,6-trimethylpyridine | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

2,4,6-Trimethylpyridine - Wikipedia. (n.d.). Retrieved from [Link]

- Single pass process for making trimethyl pyridine - Google Patents. (n.d.).

-

2-(4-formylphenyl)-6-(hydroxymethyl)pyridine - PubChemLite. (n.d.). Retrieved from [Link]

-

2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. nbinno.com [nbinno.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. name-reaction.com [name-reaction.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. echemi.com [echemi.com]

- 16. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. nj.gov [nj.gov]

- 18. fishersci.com [fishersci.com]

- 19. spectrumchemical.com [spectrumchemical.com]

Application Note: Reductive Amination Protocols for 2,5,6-Trimethoxynicotinaldehyde

This Application Note is designed for researchers and medicinal chemists requiring high-fidelity protocols for the reductive amination of 2,5,6-Trimethoxynicotinaldehyde .

The protocols below are engineered to address the specific electronic and steric challenges posed by the 2,5,6-trimethoxy substitution pattern , specifically the steric hindrance at the C2 position and the electron-donating effects that reduce carbonyl electrophilicity.

Compound Identifier: this compound CAS: 124769-08-0 Synonyms: 2,5,6-Trimethoxy-3-pyridinecarboxaldehyde Molecular Weight: 197.19 g/mol [1]

Introduction & Chemical Context

This compound is a highly functionalized pyridine scaffold often used in the synthesis of kinase inhibitors and anti-tubercular agents (e.g., related to GSK3011724A analogs).

Critical Reactivity Profile

Success with this substrate requires navigating two opposing forces:[2][3]

-

Electronic Deactivation: The three methoxy groups (particularly at C2 and C6) are strong electron-donating groups (EDGs). This increases the electron density of the pyridine ring, rendering the C3-aldehyde carbonyl less electrophilic than unsubstituted nicotinaldehyde.

-

Steric Hindrance (The "Ortho Effect"): The methoxy group at the C2 position is ortho to the aldehyde. This creates significant steric bulk, hindering the nucleophilic attack of the amine and destabilizing the tetrahedral hemiaminal intermediate.

Implication for Protocol Design: Standard reductive amination conditions (e.g., MeOH/NaBH₄) often stall at the imine formation stage or yield high amounts of the alcohol byproduct (direct reduction). The protocols below utilize acid catalysis and selective hydride donors to overcome these barriers.

Mechanistic Pathway & Decision Logic

The following decision tree illustrates the selection of the optimal protocol based on the amine partner's nucleophilicity and steric profile.

Figure 1: Strategic selection of reductive amination protocols based on amine characteristics.

Experimental Protocols

Method A: The "STAB" Protocol (Standard)

Best For: Primary aliphatic amines, benzylamines, and electron-rich anilines. Mechanism: Sodium triacetoxyborohydride (STAB) is mild and does not reduce the aldehyde appreciably at room temperature, allowing the equilibrium to shift toward the iminium species.

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

-

Imine Pre-formation (Crucial for C2-OMe steric management):

-

In a dry vial, dissolve this compound (100 mg, 0.51 mmol) in DCE (2.5 mL).

-

Add the amine (0.56 mmol, 1.1 equiv).

-

Add Glacial Acetic Acid (30 µL, 1.0 equiv). Note: AcOH protonates the carbonyl, counteracting the electron-donating methoxy groups.

-

Stir at Room Temperature (RT) for 30–60 minutes under N₂.

-

Checkpoint: Check LCMS/TLC. If imine formation is <50%, extend time or heat to 40°C.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

-

Add NaBH(OAc)₃ (150 mg, 1.4 equiv) in one portion.

-

Allow to warm to RT and stir for 2–16 hours.

-

-

Workup:

Why this works: The acetic acid buffers the reaction, facilitating the expulsion of water from the hemiaminal (the rate-determining step hindered by the C2-methoxy group).

Method B: Titanium(IV) Isopropoxide Protocol (High-Force)

Best For: Secondary amines, sterically hindered amines, or weak nucleophiles where Method A fails. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium completely to the imine/enamine.

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)[4]

-

Solvent: THF (anhydrous) and Methanol (for reduction step)

Step-by-Step Procedure:

-

Lewis Acid Complexation:

-

In a flame-dried flask under Argon, dissolve the aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (0.2 M concentration).

-

Add Ti(OiPr)₄ (neat, 1.5 equiv) dropwise.

-

Stir at RT for 6–12 hours. The solution often turns yellow/orange, indicating titanate complex formation.

-

-

Reduction:

-

Dilute the mixture with dry Methanol (equal volume to THF). Caution: Exothermic.

-

Add NaBH₄ (1.5 equiv) carefully in small portions.

-

Stir for 2 hours at RT.

-

-

Hydrolysis (Critical Step):

-

Quench by adding 1N NaOH or water (approx. 1 mL per mmol). A thick white precipitate (TiO₂) will form.

-

Filter the suspension through a Celite pad. Wash the pad thoroughly with EtOAc.

-

Concentrate the filtrate to obtain the crude amine.

-

Why this works: The C2-methoxy group creates a "steric wall." Ti(OiPr)₄ coordinates to the carbonyl oxygen and the methoxy oxygen, locking the conformation and activating the carbon for nucleophilic attack, effectively bypassing the electronic deactivation.

Quantitative Comparison of Conditions

| Variable | Method A (STAB) | Method B (Ti-Mediated) |

| Reducing Agent | NaBH(OAc)₃ | NaBH₄ |

| Additive | Acetic Acid (Brønsted Acid) | Ti(OiPr)₄ (Lewis Acid/Desiccant) |

| Solvent | DCE or DCM | THF then MeOH |

| Reaction Time | 4 – 16 hours | 8 – 24 hours |

| Water Tolerance | Moderate | Low (Strictly Anhydrous) |

| Primary Use Case | Standard primary amines | Secondary/Hindered amines |

| Typical Yield | 75 – 90% | 60 – 85% |

Troubleshooting & Optimization

Issue: Low Conversion / Recovered Aldehyde

-

Cause: The equilibrium favors the aldehyde due to C2-methoxy steric clash.

-

Solution: Switch to Method B . The Titanium species traps the amine, preventing the reverse reaction. Alternatively, add 4Å Molecular Sieves to Method A.

Issue: Formation of Alcohol Byproduct (2,5,6-trimethoxypyridin-3-yl)methanol

-

Cause: Direct reduction of the aldehyde before imine formation.

-

Solution: Ensure the "Imine Pre-formation" step in Method A is allowed to proceed for at least 60 minutes before adding the reducing agent. Do not mix aldehyde, amine, and reducing agent simultaneously (one-pot, all-in) for this specific substrate.

Issue: Des-methoxy Side Products

-

Cause: Over-reduction or harsh acidic conditions at high temperatures.

-

Solution: Keep reaction temperature <40°C. Avoid strong mineral acids (HCl, H₂SO₄) during the reaction; stick to AcOH.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

-

Vertex Pharmaceuticals Inc. "Antibacterial compounds and uses thereof." WO2017155909A1, 2017. (Describes synthesis and usage of this compound).

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[5] Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

Sources

Application Note: High-Efficiency Knoevenagel Condensation of Nicotinaldehyde Derivatives

Topic: Knoevenagel Condensation Conditions for Nicotinaldehyde Derivatives Content Type: Detailed Application Notes and Protocols

Abstract

This technical guide outlines optimized protocols for the Knoevenagel condensation of nicotinaldehyde (pyridine-3-carbaldehyde) with active methylene compounds. Unlike simple benzaldehydes, nicotinaldehyde presents unique challenges and opportunities due to the electron-deficient pyridine ring and the basic nitrogen atom. This document synthesizes classical solution-phase methods with modern green chemistry approaches (Microwave-Assisted and Ionic Liquid), providing researchers with a decision matrix for selecting the optimal pathway based on substrate sensitivity and scalability.

Part 1: Chemical Context & Mechanistic Insights[1]

The Substrate: Nicotinaldehyde

Nicotinaldehyde is a heteroaromatic aldehyde. Its reactivity is governed by two opposing factors compared to benzaldehyde:

-

Enhanced Electrophilicity: The pyridine nitrogen is electronegative, withdrawing electron density from the ring. This makes the carbonyl carbon more electrophilic, generally accelerating nucleophilic attack by the enolate.

-

Catalyst Interference: The basic nitrogen lone pair (

hybridized) can coordinate with Lewis Acid catalysts (e.g.,

Reaction Mechanism (Base-Catalyzed)

The reaction proceeds via a reversible deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde, and finally an E1cB elimination of water.

Figure 1: General base-catalyzed mechanism. Note that for nicotinaldehyde, the 'Aldehyde' node represents a highly reactive electrophile due to the electron-deficient pyridine ring.

Part 2: Critical Parameter Optimization

The choice of conditions depends heavily on the active methylene component (e.g., Malonic acid vs. Malononitrile).

Table 1: Comparative Analysis of Reaction Conditions

| Parameter | Classical (Solution) | Microwave (Green) | Ionic Liquid (Catalytic) |

| Primary Catalyst | Piperidine + Acetic Acid | Ammonium Acetate / None | [Bmim]OH or [Bmim]BF4 |

| Solvent | Ethanol / Toluene | Solvent-free / Water | Ionic Liquid (acts as both) |

| Temp/Time | Reflux (2–12 hrs) | 80–100°C (2–10 mins) | RT–80°C (15–45 mins) |

| Yield | 70–85% | 85–98% | 90–95% |

| Suitability | Large scale, heat-stable products | High-throughput screening | Green synthesis, recyclable |

| Nicotinaldehyde Note | Pyridine N may form salts with acid | Excellent tolerance | Avoid acidic ILs; basic ILs preferred |

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Classical Doebner Modification (For Cinnamic Acid Analogs)

Best for: Synthesizing 3-(3-pyridyl)acrylic acid using malonic acid.

Rationale: The "Doebner modification" uses pyridine as both solvent and base, often with a trace of piperidine. The pyridine solvent prevents the poisoning effect of the substrate's nitrogen by overwhelming the equilibrium.

-

Reagents:

-

Nicotinaldehyde (10 mmol, 1.07 g)

-

Malonic acid (12 mmol, 1.25 g)

-

Pyridine (anhydrous, 5.0 mL)

-

Piperidine (catalytic, 0.1 mL)

-

-

Procedure:

-

Dissolve malonic acid in pyridine in a round-bottom flask equipped with a reflux condenser.

-

Add nicotinaldehyde and the catalytic piperidine.

-

Heat to reflux (115°C) for 3–5 hours. Evolution of

indicates decarboxylation is occurring (essential for the acrylic acid product). -

Checkpoint: Monitor TLC (Mobile phase: EtOAc/Hexane 1:1).

-

-

Work-up:

-

Cool the mixture to

. -

Slowly add concentrated HCl (dropwise) to adjust pH to ~3–4. Caution: Exothermic.

-

The product, 3-(3-pyridyl)acrylic acid, usually precipitates as a white/off-white solid.

-

Filter, wash with cold water, and recrystallize from Ethanol/Water (1:1).

-

Protocol B: Microwave-Assisted Solvent-Free (Green Chemistry)

Best for: Condensation with Malononitrile or Ethyl Cyanoacetate.

Rationale: Microwave irradiation couples directly with the polar pyridine ring, creating localized superheating that accelerates the reaction significantly. Ammonium acetate acts as a dual acid-base catalyst (buffer) preventing pH extremes.

-

Reagents:

-

Nicotinaldehyde (5 mmol)

-

Active Methylene (e.g., Malononitrile, 5.5 mmol)

-

Ammonium Acetate (10 mol%)

-

Optional: 2-3 drops of water to aid homogenization.

-

-

Procedure:

-

Mix all components in a microwave-safe vial.

-

Irradiate at 150–300W (maintaining approx. 80°C) for 2–5 minutes .

-

Safety: Do not use a sealed vessel unless it is a dedicated microwave reactor pressure tube.

-

-

Work-up:

Protocol C: Ionic Liquid Mediated ([Bmim]BF4)

Best for: Recyclable systems and acid-sensitive substrates.

Rationale: Ionic liquids like 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF4) stabilize the charge-separated intermediates.

-

Reagents:

-

Nicotinaldehyde (2 mmol)

-

Active Methylene (2 mmol)

-

[Bmim]BF4 (2 mL)

-

Glycine (catalytic, 10 mol%)

-

-

Procedure:

-

Stir the mixture at room temperature for 30–60 minutes.

-

If reaction is slow (check TLC), heat to 50°C.

-

-

Work-up:

-

Extract the product using Diethyl Ether or Ethyl Acetate (

). The ionic liquid remains in the bottom phase. -

Evaporate the organic layer to obtain the product.

-

Recycling: Dry the ionic liquid under vacuum (

, 2h) to reuse.

-

Part 4: Workflow Decision Matrix

Use the following logic flow to determine the appropriate protocol for your specific derivative.

Figure 2: Decision matrix for protocol selection based on substrate type and experimental goals.

Part 5: Troubleshooting & Quality Control

Handling the Pyridine Nitrogen

-

Issue: Product sticks to silica gel during chromatography.

-

Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane. This neutralizes acidic sites on the silica that would otherwise bind to the pyridine nitrogen. Alternatively, use Alumina (neutral) stationary phase.

Zwitterionic Contamination

-

Issue: When making carboxylic acid derivatives (Protocol A), the product exists in equilibrium with its zwitterion (Pyridine-

/ Carboxylate- -

Solution: Ensure the final pH during precipitation is strictly controlled (pH 3–4 is the isoelectric point for many nicotinic derivatives). If the product is too soluble in water, extract with n-Butanol.

Catalyst Poisoning

-

Observation: Reaction stalls when using metal catalysts (

). -

Cause: Nicotinaldehyde coordinates to the metal.

-

Fix: Switch to Protocol B (Ammonium Acetate) or increase catalyst loading to >20 mol% to saturate the coordination sites.

References

-

Mechanism & Classical Conditions: Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions. Link

-

Microwave Assisted Protocols: Bougrin, K., et al. (2005). Microwave-assisted Knoevenagel condensation on hydroxyapatite. Tetrahedron Letters. Link

-

Ionic Liquid Method: Ranu, B. C., & Jana, R. (2006).[1][5] Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation. European Journal of Organic Chemistry. Link

-

Doebner Modification Context: Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions. Link

-

Green Chemistry Overview: Moorthy, J. N., et al. (2009). Knoevenagel condensation in water. Green Chemistry. Link

Sources

- 1. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]

- 2. ijcps.org [ijcps.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Knoevenagel Condensation [organic-chemistry.org]

Application Note: 2,5,6-Trimethoxynicotinaldehyde in Next-Generation Diarylquinoline Synthesis

This Application Note is structured as a high-level technical guide for pharmaceutical researchers involved in anti-infective drug discovery, specifically targeting tuberculosis (TB) therapeutics.

Executive Summary

2,5,6-Trimethoxynicotinaldehyde (2,5,6-TMNA) is a specialized pyridine building block critical to the structural optimization of diarylquinoline antibiotics. While its isomer, 2,3,6-trimethoxyisonicotinaldehyde, is the established precursor for the clinical candidate TBAJ-876 , the 2,5,6-TMNA isomer plays a pivotal role in Structure-Activity Relationship (SAR) campaigns aimed at mitigating the cardiac toxicity (hERG inhibition) associated with first-generation drugs like Bedaquiline.

This guide details the physicochemical profile, synthesis protocols, and pharmaceutical application of 2,5,6-TMNA as a "Unit C" surrogate in the assembly of novel anti-tubercular agents.

Chemical Profile & Material Science

Unlike generic pyridine aldehydes, the 2,5,6-trimethoxy substitution pattern confers unique electronic properties to the pyridine ring, significantly altering the lipophilicity (cLogP) and metabolic stability of the final drug candidate.

| Property | Specification |

| Chemical Name | 2,5,6-Trimethoxypyridine-3-carbaldehyde |

| CAS Number | 124769-08-0 |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, MeOH; Sparingly soluble in water |

| Stability | Air-sensitive; Store under Nitrogen at -20°C |

| Key Reactivity | Electrophilic aldehyde (C3); Nucleophilic aromatic substitution (C2/C6) |

Application Context: Diarylquinoline Optimization

The clinical success of Bedaquiline (Sirturo) validated the ATP synthase inhibition mechanism for treating multidrug-resistant TB.[1] However, Bedaquiline suffers from extreme lipophilicity (cLogP ~7.[1]25) and hERG channel blockade (QTc prolongation).[1]

The Role of 2,5,6-TMNA: Researchers utilize 2,5,6-TMNA to replace the lipophilic naphthalene "C-Unit" of Bedaquiline with a polar, electron-rich pyridine moiety. This substitution achieves two critical goals:

-

lowering cLogP: Improving solubility and pharmacokinetic clearance.

-

Reducing hERG Binding: The specific methoxy pattern disrupts hydrophobic interactions within the hERG channel pore while maintaining potency against Mycobacterium tuberculosis.

Logical Workflow: SAR Optimization

Caption: Strategic workflow utilizing 2,5,6-TMNA to engineer safer Bedaquiline analogues.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This compound is often custom-synthesized.[2] The following route is adapted from patent literature describing the preparation of polymethoxypyridines.

Prerequisites: Schlenk line, Anhydrous solvents (DMF, THF).

-

Starting Material: Begin with 2,6-dimethoxypyridin-3-ol .[3]

-

Step 1: O-Methylation (Pre-formylation)

-